Methyl 5-hydroxyquinoline-6-carboxylate
CAS No.: 202664-69-5
Cat. No.: VC2982427
Molecular Formula: C11H9NO3
Molecular Weight: 203.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 202664-69-5 |
---|---|
Molecular Formula | C11H9NO3 |
Molecular Weight | 203.19 g/mol |
IUPAC Name | methyl 5-hydroxyquinoline-6-carboxylate |
Standard InChI | InChI=1S/C11H9NO3/c1-15-11(14)8-4-5-9-7(10(8)13)3-2-6-12-9/h2-6,13H,1H3 |
Standard InChI Key | MXMXNUCGQSHTNE-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C2=C(C=C1)N=CC=C2)O |
Canonical SMILES | COC(=O)C1=C(C2=C(C=C1)N=CC=C2)O |
Introduction
Chemical Structure and Properties
Methyl 5-hydroxyquinoline-6-carboxylate (CAS Number: 202664-69-5) is a quinoline derivative with a hydroxyl group at position 5 and a methyl carboxylate group at position 6. The compound has a molecular formula of C11H9NO3 and a molecular weight of 203.196 g/mol . The structure consists of a bicyclic system with a benzene ring fused to a pyridine ring, forming the quinoline core structure.
Structural Identification Parameters
Comparative Analysis with Related Quinoline Derivatives
Understanding Methyl 5-hydroxyquinoline-6-carboxylate requires comparison with structurally similar compounds. The positioning of functional groups on the quinoline scaffold significantly affects the chemical reactivity and potential biological activity of these compounds.
Structural Comparison Table
The positional isomers of hydroxyquinoline carboxylates share the same molecular formula and similar molecular weights but differ significantly in their chemical behavior and potential biological activities due to the different spatial arrangements of the hydroxyl and carboxylate groups .
The patent claims this method "solves the defects of expensive raw materials, low yield, expensive catalyst, complex operation, difficult post-treatment, difficult amplification and the like in the prior literature process" .
Spectroscopic Characterization
Spectroscopic methods play a crucial role in the identification and structural confirmation of quinoline derivatives.
Spectral Analysis
For related hydroxyquinoline carboxylic acids, both solid-state and solution NMR studies have been employed to investigate tautomerism and structural properties . A study published in Magnetic Resonance in Chemistry in 2008 specifically examined the tautomerism in hydroxyquinoline carboxylic acids using advanced NMR techniques .
While specific spectral data for Methyl 5-hydroxyquinoline-6-carboxylate is limited in the literature, researchers typically employ the following methods for characterization of similar compounds:
-
1H-NMR for proton assignments and confirmation of methyl ester group
-
13C-NMR for carbon framework verification
-
Mass spectrometry for molecular weight confirmation
-
IR spectroscopy for functional group identification (hydroxyl and ester carbonyl)
Functional Group Position | Potential Effect on Activity | Biological Significance |
---|---|---|
5-Hydroxyl | Enhanced hydrogen bonding | May improve target binding |
6-Carboxylate | Electrostatic interactions | May influence membrane permeability |
Methyl ester | Increased lipophilicity | May improve cellular penetration |
Future Research Directions
Structure-Property Relationship Studies
Further research could focus on elucidating the relationship between the specific positioning of functional groups in Methyl 5-hydroxyquinoline-6-carboxylate and its chemical and biological properties. Comparative studies with positional isomers could provide valuable insights into structure-activity relationships.
Synthetic Methodology Development
Development of efficient and scalable synthetic routes specifically optimized for Methyl 5-hydroxyquinoline-6-carboxylate represents an important area for future research. Current methodologies for related compounds often involve multiple steps with varying yields.
Biological Activity Screening
Comprehensive screening of Methyl 5-hydroxyquinoline-6-carboxylate for various biological activities, particularly antimicrobial, antiviral, and anticancer properties, could reveal potential therapeutic applications. The compound's structural features suggest it may exhibit biological activities similar to other hydroxyquinoline derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume